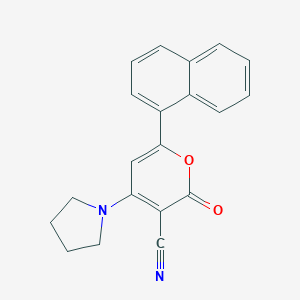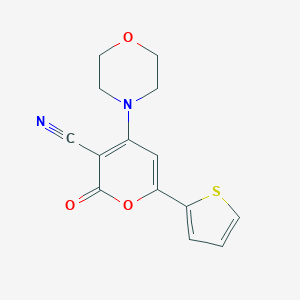![molecular formula C24H28N4O3 B246582 N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, also known as DEBIO-025, is a small molecule inhibitor that targets the hepatitis C virus (HCV). It was discovered by Debiopharm, a Swiss biopharmaceutical company, and has been the subject of extensive research in the field of antiviral therapies.
Wirkmechanismus
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide targets the HCV non-structural protein 5A (NS5A), which is essential for viral replication. It binds to a specific domain of NS5A, preventing its interaction with other viral and cellular proteins. This leads to the inhibition of viral RNA replication and the production of infectious virus particles.
Biochemical and Physiological Effects:
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of NS5A, which is required for its function in viral replication. It also inhibits the formation of HCV replication complexes, which are essential for viral RNA replication. In addition, it has been shown to have immunomodulatory effects, such as the inhibition of T-cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in in vitro assays. It has also been shown to be effective in animal models, which makes it a useful tool for studying HCV infection in vivo. However, it has some limitations, such as its potential toxicity and the need for high concentrations to achieve antiviral activity.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide. One area of interest is the development of combination therapies that include N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide and other antiviral drugs. Another area is the study of the immunomodulatory effects of N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, which may have applications in the treatment of other viral infections. Finally, there is ongoing research on the mechanism of action of N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, which may lead to the development of more potent and specific inhibitors of HCV replication.
Synthesemethoden
The synthesis of N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide involves several steps, starting from commercially available starting materials. The key step is the condensation of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 1H-benzimidazole-2-amine, followed by N,N-diethylation of the resulting product. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide has been extensively studied for its antiviral activity against HCV. It has been shown to inhibit the replication of HCV in vitro, as well as in animal models. In addition, it has been tested in clinical trials as a potential treatment for HCV infection, both alone and in combination with other antiviral drugs.
Eigenschaften
Molekularformel |
C24H28N4O3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-19-11-7-6-10-18(19)25-24(28)17-14-22(29)27(15-17)20-12-8-9-13-21(20)31-3/h6-13,17H,4-5,14-16H2,1-3H3 |
InChI-Schlüssel |
ISARWXUTAGOFAF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Kanonische SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)



![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)